N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Overview
Description
“N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” is also known as N-Nitroso Pseudoephedrine . It is chemically represented as N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The electron configuration of an atom is the representation of the arrangement of electrons distributed among the orbital shells and subshells . The valence electrons, electrons in the outermost shell, are the determining factor for the unique chemistry of the element .Scientific Research Applications
Chemical Spectroscopy and Analysis
The infrared spectrum (IR) of N-methylacetamide, a compound related to N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide, shows characteristic peaks for amide bands. These findings are significant for understanding the formation of the amide infrared spectrum, which is relevant in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Kinetics and Mechanism of Hydrolysis
Research on the hydrolysis kinetics and mechanism of N-substituted amides like N-methylacetamide in high-temperature water provides insights into the chemical reactions of similar compounds. The study showed that the hydrolysis reaction is first order in water and N-methylacetamide, with the rate being pH-dependent. This information is crucial for understanding the chemical behavior of N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide in different environments (Duan et al., 2010).
Synthesis and Characterization
The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a structurally similar compound, were achieved through various chemical processes. The study's results help in understanding the molecular structure and characteristics of related compounds (Zhong-cheng & Wan-yin, 2002).
Anti-Trypanosomal Activity
Compounds structurally related to N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide have been studied for their anti-trypanosomal activity. This research highlights the potential of these compounds in developing treatments for diseases caused by trypanosomes (Foscolos et al., 2022).
Antifungal Activity
Research into the synthesis of trifluoroatrolactamide derivatives, which are related to N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide, has shown moderate antifungal activity. This suggests potential applications of related compounds in antifungal treatments (Yang et al., 2017).
Muscarinic Agonist Activity
Studies on substituted N-(silatran-1-ylmethyl)acetamides, which are structurally related to N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide, have shown muscarinic agonist activity. These findings are valuable for understanding the biological interactions and potential therapeutic applications of similar compounds (Pukhalskaya et al., 2010).
properties
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMTCKULVMTDB-JOYOIKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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